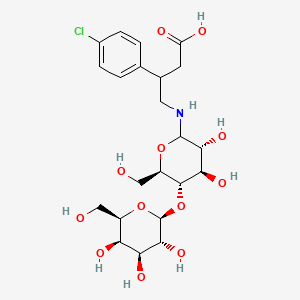

Baclofen Lactose Adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The Baclofen Lactose Adduct is a compound formed through the Maillard reaction between baclofen and lactose. Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant, while lactose is a disaccharide sugar commonly found in milk. The Maillard reaction, named after Louis Maillard, involves the reaction between amino acids and reducing sugars, leading to the formation of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The Baclofen Lactose Adduct is prepared by dissolving baclofen and lactose monohydrate in a borate buffer solution. Specifically, 0.5 grams of baclofen and 2.5 grams of lactose monohydrate are dissolved in 50 milliliters of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH = 9.2) with the aid of stirring and ultrasound . The mixture is then heated in an oven at 90°C for 24 to 72 hours .

Industrial Production Methods

Industrial production of the this compound would likely involve scaling up the laboratory preparation method. This would include precise control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry would be essential for monitoring the reaction and confirming the formation of the adduct .

Análisis De Reacciones Químicas

Types of Reactions

The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:

Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.

Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.

Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.

Common Reagents and Conditions

Reagents: Baclofen, lactose monohydrate, borate buffer.

Conditions: Heating at 90°C, pH 9.2, stirring, and ultrasound.

Major Products

The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .

Aplicaciones Científicas De Investigación

The Baclofen Lactose Adduct has several scientific research applications:

Pharmaceutical Formulation: Understanding the Maillard reaction between baclofen and lactose is crucial for the development of stable pharmaceutical formulations, especially in solid dosage forms.

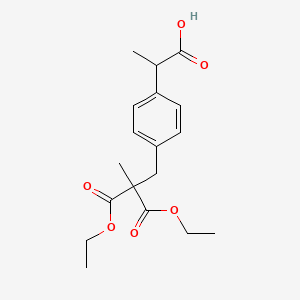

Analytical Chemistry: The adduct serves as a model compound for studying Maillard reactions using techniques like HPLC and mass spectrometry.

Food Chemistry: Insights from this adduct can be applied to food chemistry, particularly in understanding the browning reactions in dairy products.

Mecanismo De Acción

The Baclofen Lactose Adduct exerts its effects through the Maillard reaction mechanism. Baclofen, as a GABA-B receptor agonist, interacts with the GABA receptors on pre- and post-synaptic neurons, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . The Maillard reaction involves the formation of glycosylamines and subsequent rearrangement to form complex nitrogen-containing compounds .

Comparación Con Compuestos Similares

Similar Compounds

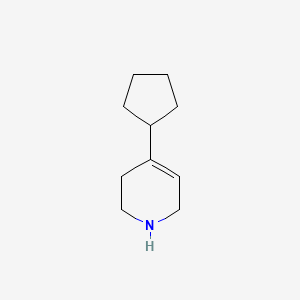

Baclofen: A GABA-B receptor agonist used as a muscle relaxant.

Lactose: A disaccharide sugar involved in Maillard reactions.

Uniqueness

The Baclofen Lactose Adduct is unique due to its formation through the Maillard reaction, which is not commonly observed with other pharmaceutical compounds. This adduct provides valuable insights into the stability and compatibility of baclofen in the presence of lactose, which is essential for pharmaceutical formulations .

Propiedades

Fórmula molecular |

C22H32ClNO12 |

|---|---|

Peso molecular |

537.9 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1 |

Clave InChI |

WBZRQONJJTWMHV-GPYUCXTASA-N |

SMILES isomérico |

C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl |

SMILES canónico |

C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)